molecular formula C16H15N3O3S B4389079 N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide

Cat. No.: B4389079
M. Wt: 329.4 g/mol
InChI Key: QZWHAEGRGRQVSL-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide is a synthetic organic compound. It features a benzothiophene ring, a cyano group, and a furylmethyl group, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Ring: Starting with a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.

    Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Furylmethyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to attach the furylmethyl group to the ethanediamide backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the benzothiophene and furylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide could have applications in:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in materials science or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide: can be compared with other benzothiophene derivatives or compounds containing cyano and furylmethyl groups.

    Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxamide or benzothiophene-3-carbonitrile.

    Cyano Compounds: Similar to nitrile-containing compounds such as acetonitrile or benzonitrile.

    Furylmethyl Compounds: Related to furylmethyl ketone or furylmethyl alcohol.

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide lies in its specific combination of functional groups and its potential reactivity and applications, which might not be shared by other similar compounds.

Properties

IUPAC Name

N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-8-12-11-5-1-2-6-13(11)23-16(12)19-15(21)14(20)18-9-10-4-3-7-22-10/h3-4,7H,1-2,5-6,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWHAEGRGRQVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
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N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
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N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
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N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
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N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
Reactant of Route 6
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N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide

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